molecular formula C25H21ClN2O3 B2434276 N-(3-chlorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide CAS No. 888440-51-5

N-(3-chlorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2434276
CAS No.: 888440-51-5
M. Wt: 432.9
InChI Key: PTNFQUWZOGPMKH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H21ClN2O3 and its molecular weight is 432.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c26-18-11-7-12-19(16-18)27-25(30)24-23(20-13-4-5-14-21(20)31-24)28-22(29)15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNFQUWZOGPMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, which is known for its diverse biological properties. The presence of the chlorophenyl and phenylbutanamido groups suggests potential interactions with various biological targets.

1. Neuroprotective Effects

Recent studies have indicated that benzofuran derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's Disease (AD). This compound may function as a multi-target-directed ligand, effectively interacting with cholinergic systems and cannabinoid receptors.

  • Mechanism of Action : The compound has been shown to inhibit butyrylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may modulate microglial activation, promoting a shift from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype .

2. Anti-inflammatory Activity

The compound's structure allows it to engage in anti-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. The modulation of cannabinoid receptors could play a significant role in this activity.

  • Case Study : In vitro studies demonstrated that similar benzofuran derivatives effectively reduced pro-inflammatory cytokines and promoted the resolution of inflammation, suggesting that this compound may exhibit comparable effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
NeuroprotectionInhibition of butyrylcholinesterase
Anti-inflammatoryModulation of microglial phenotype
Cannabinoid receptor interactionPotential CB2 receptor modulation

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of benzofuran derivatives, which can be tailored for specific biological activities.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Formation of the benzofuran core : Cyclization of phenol derivatives using acidic or oxidative conditions (e.g., H₂SO₄ or KMnO₄) .
  • Amide bond formation : Coupling the benzofuran carboxylic acid with 4-phenylbutanamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Halogenation : Introducing the 3-chlorophenyl group through nucleophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) . Optimal conditions include inert atmospheres (N₂/Ar), temperatures between 60–80°C, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzofuran backbone, amide linkage, and substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., fluoro vs. chloro groups) alter target affinity. For example, 3-fluorobenzamido analogs show enhanced kinase inhibition compared to chlorophenyl derivatives .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) impact results. Standardized protocols (e.g., CLSI guidelines) are critical .
  • Dosage and solubility : Poor aqueous solubility may reduce bioavailability in vivo. Use of DMSO carriers or prodrug formulations can mitigate this .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental studies suggest:

  • Enzyme inhibition : The benzofuran core and amide group bind ATP pockets in kinases (e.g., EGFR) via hydrogen bonding (e.g., with Lys721) and π-π stacking with phenylalanine residues .
  • DNA intercalation : The planar benzofuran moiety intercalates into DNA grooves, disrupting replication in cancer cells (supported by ethidium bromide displacement assays) .
  • Membrane disruption : Hydrophobic 4-phenylbutanamido side chains penetrate microbial membranes, causing leakage (confirmed by SYTOX Green uptake assays) .

Q. What methodologies validate the compound’s pharmacokinetics and toxicity profile?

  • ADME studies :
  • Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolism : Liver microsome assays identify cytochrome P450-mediated oxidation (e.g., CYP3A4) .
    • Toxicity :
  • In vitro : MTT assays for IC₅₀ values in normal cells (e.g., HEK293) .
  • In vivo : Rodent models assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize HATU/DIEA for amide bond formation due to higher yields .
  • Biological Assays : Use 3D tumor spheroids for anticancer evaluation to mimic in vivo conditions .
  • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability .

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